molecular formula C18H21N3O B2953097 1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone CAS No. 102821-91-0

1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone

Cat. No.: B2953097
CAS No.: 102821-91-0
M. Wt: 295.386
InChI Key: FSWSSSCWSMLDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone” is a chemical compound with the CAS Number: 138451-65-7 . Its linear formula is C16H17ClN2O . The IUPAC name is 5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylamine hydrochloride .


Molecular Structure Analysis

The molecular weight of this compound is 288.78 . The InChI code is 1S/C16H16N2O.ClH/c1-11(19)18-15-5-3-2-4-12(15)6-7-13-8-9-14(17)10-16(13)18;/h2-5,8-10H,6-7,17H2,1H3;1H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 288.78 . The melting point is 124-126 . It has excellent thermal stability with glass transition temperatures (Tg) up to 137 °C and decomposition temperatures up to 452 °C .

Scientific Research Applications

Structural and Synthetic Studies

  • Dimeric Associations and Tautomeric Forms

    Research on dibenzodiazepinones, including structural analogs, has highlighted differences in dimeric associations and potential tautomeric forms, driven by hydrogen-bond bridging between cyclic amide entities. This highlights the structural versatility and potential reactivity of such compounds (Keller, Bhadbhade, & Read, 2012).

  • Heterocyclic Annulation

    The utility of dibenzoxepin derivatives as synthons for heterocyclic annulation has been demonstrated, allowing for the efficient synthesis of diverse heterocyclic structures. This indicates the compound's potential as a versatile intermediate in organic synthesis (Kumar, Ila, & Junjappa, 2007).

Biological Activities

  • Antimicrobial and Anticancer Activities: A series of dibenzo[b]-[1,4]diazepin-1-yl derivatives exhibited significant in vitro antimicrobial and anticancer activities, with some compounds showing more potency than standard treatments. This underscores the potential therapeutic applications of these compounds in combating microbial infections and cancer (Verma et al., 2015).

Chemical Properties and Reactivity

  • Cation Radicals and Oxidative Coupling: Studies on the oxidative coupling of carbazoles and dibenzo[b,f]azepines have yielded cation radical salts, offering insights into the compounds' electron-rich characteristics and potential applications in material science and catalysis (Beresford et al., 1974).

Synthesis of Derivatives and Intermediates

  • Synthesis of Deuterated Standards: The synthesis of deuterated analogs of imipramine (a closely related compound) for use as internal standards in mass spectrometric analysis highlights the importance of such derivatives in analytical chemistry (Woodard & Craig, 1979).

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

1-(2-amino-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(dimethylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-20(2)12-18(22)21-16-6-4-3-5-13(16)7-8-14-9-10-15(19)11-17(14)21/h3-6,9-11H,7-8,12,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWSSSCWSMLDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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